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Compound of Interest

Compound Name: 4,4-Dimethylpent-2-ynoic acid

Cat. No.: B1367264

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpent-2-ynoic acid, a substituted acetylenic carboxylic acid, presents a unique
structural framework of interest in medicinal chemistry and organic synthesis. Its rigid alkyne
linker and sterically hindered tert-butyl group offer a distinct scaffold for the design of novel
bioactive molecules. This technical guide provides a comprehensive analysis of the structural
and physicochemical properties of 4,4-dimethylpent-2-ynoic acid, alongside a detailed
synthesis protocol and exploration of its potential reactivity. This document is intended to serve
as a foundational resource for researchers engaged in the design and development of novel
therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of 4,4-Dimethylpent-2-ynoic acid are
summarized in the table below. These properties are crucial for understanding its behavior in
various experimental and biological systems.
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Property Value Source
Molecular Formula C7H1002 PubChem[1]
Molecular Weight 126.15 g/mol PubChem[1]
IUPAC Name 4,4-dimethylpent-2-ynoic acid PubChem[1]
CAS Number 52418-50-5 PubChem[1]
Physical Form Solid Sigma-Aldrich[2]
Predicted XLogP3 2.1 PubChemLite[3]

) o Data available in IUPAC
Dissociation Constant (pKa) o PubChem[1]
Digitized pKa Dataset

Note: Experimental values for melting point, boiling point, and solubility are not readily available
in public databases and would require experimental determination.

Synthesis Protocol

The synthesis of 4,4-dimethylpent-2-ynoic acid is most effectively achieved through the
carboxylation of the lithium salt of 3,3-dimethyl-1-butyne (tert-butylacetylene). This method
provides a direct and high-yielding route to the desired product.

Experimental Workflow
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Caption: Synthesis workflow for 4,4-dimethylpent-2-ynoic acid.

Detailed Methodology

Deprotonation of 3,3-Dimethyl-1-butyne: A solution of 3,3-dimethyl-1-butyne in anhydrous
tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C). To this solution, a
stoichiometric equivalent of n-butyllithium in hexanes is added dropwise, maintaining the low
temperature. The reaction mixture is stirred for a period to ensure complete formation of the
lithium tert-butylacetylide.

Carboxylation: The cold solution of lithium tert-butylacetylide is then quenched by the
addition of an excess of solid carbon dioxide (dry ice). The reaction is allowed to warm to
room temperature as the carbon dioxide sublimes.
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 Acidification and Isolation: Once the reaction is complete, the mixture is treated with an
agueous acid solution (e.g., 1 M HCI) to protonate the carboxylate. The aqueous layer is
then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts
are dried over an anhydrous salt (e.g., MgSOa), filtered, and the solvent is removed under
reduced pressure to yield the crude 4,4-dimethylpent-2-ynoic acid. The product can be
further purified by recrystallization or chromatography.

Spectroscopic Analysis

While specific experimental spectra for 4,4-dimethylpent-2-ynoic acid are not widely
published, the expected spectroscopic features can be predicted based on its structure.

Spectroscopic Technique Expected Features

- A singlet corresponding to the nine equivalent
protons of the tert-butyl group (C(CHs)3). - A
singlet for the acidic proton of the carboxylic
acid group (-COOH). The chemical shift of this

1H NMR

proton can vary depending on the solvent and

concentration.

- A signal for the quaternary carbon of the tert-

butyl group. - A signal for the methyl carbons of
13C NMR the tert-butyl group. - Two signals for the sp-

hybridized carbons of the alkyne. - A signal for

the carbonyl carbon of the carboxylic acid.

- A broad O-H stretch from the carboxylic acid. -

A C=0 stretch from the carboxylic acid. - A C=C
IR Spectroscopy stretch from the alkyne (may be weak due to

symmetry). - C-H stretching and bending

vibrations from the tert-butyl group.

- Amolecular ion peak corresponding to the
molecular weight of the compound. -

Mass Spectrometry Fragmentation patterns corresponding to the
loss of the carboxylic acid group and

fragmentation of the tert-butyl group.
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Chemical Reactivity and Potential Applications

The chemical reactivity of 4,4-dimethylpent-2-ynoic acid is primarily dictated by the carboxylic
acid and the alkyne functional groups.

Logical Relationship of Reactivity

4,4-Dimethylpent-2-ynoic Acid

Esterification Amide Formation Acid Chloride Formation Reduction (to alkene or alkane) Cycloaddition Reactions (e.g., Click Chemistry) Hydration (to form a B-keto acid)

Click to download full resolution via product page

Caption: Potential reaction pathways for 4,4-dimethylpent-2-ynoic acid.

o Carboxylic Acid Moiety: The carboxylic acid group can undergo standard transformations
such as esterification, amide bond formation, and conversion to an acid chloride. These
reactions allow for the incorporation of the 4,4-dimethylpent-2-ynoyl scaffold into larger
molecules.

o Alkyne Moiety: The internal alkyne is a versatile functional group for further synthetic
modifications. It can be reduced to the corresponding cis- or trans-alkene, or to the fully
saturated alkane. The alkyne can also participate in various cycloaddition reactions,
including the copper(l)-catalyzed azide-alkyne cycloaddition ("click chemistry"), providing an
efficient means to conjugate this molecule to other entities. Hydration of the alkyne would be
expected to yield a [3-keto acid, which may be unstable and prone to decarboxylation.

The unique combination of a rigid alkyne and a bulky hydrophobic tert-butyl group makes 4,4-
dimethylpent-2-ynoic acid an interesting building block for drug discovery. These structural
features can be exploited to probe the binding pockets of enzymes and receptors, potentially
leading to the development of novel inhibitors or modulators. The alkyne can act as a
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bioisostere for other functional groups or provide a handle for further derivatization to optimize
pharmacokinetic and pharmacodynamic properties.

Conclusion

4,4-Dimethylpent-2-ynoic acid is a readily accessible synthetic building block with distinct
structural features. This guide has provided a summary of its known physicochemical
properties, a detailed experimental protocol for its synthesis, and an overview of its potential
chemical reactivity. The information presented herein should serve as a valuable resource for
researchers and scientists interested in utilizing this compound in organic synthesis and drug
development programs. Further experimental investigation into its biological activity is
warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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